Aromadendrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE): Aromadendrene demonstrated activity against these MDR strains with minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/ml . This suggests potential for developing novel antibiotics to combat these challenging pathogens.

- Synergy with other compounds: Research indicates that aromadendrene can act synergistically with other natural compounds like 1,8-cineole, enhancing their combined antibacterial effect against various pathogens, including both susceptible and resistant strains .

Anti-inflammatory and Antioxidant Properties

Aromadendrene possesses potential anti-inflammatory and antioxidant properties, making it a subject of research for various inflammatory and oxidative stress-related conditions.

- Anti-inflammatory effects: Studies suggest that aromadendrene may play a role in managing chronic pain by contributing to the "entourage effect" in cannabis, where various compounds work together to enhance the overall therapeutic effect .

- Antioxidant activity: Research indicates that aromadendrene can protect liver cells from oxidative stress caused by free radicals, potentially offering benefits in conditions associated with oxidative damage .

Anti-cancer Properties

Preliminary research suggests potential anti-cancer properties of aromadendrene, although further investigation is needed.

- Cancer cell proliferation: Studies have shown that aromadendrene can inhibit the proliferation of cancer cells, including HepG2 liver cancer and PC3 prostate cancer cells .

- Synergistic effect with β-caryophyllene: Research suggests that aromadendrene may work synergistically with another compound, β-caryophyllene, to induce apoptosis (programmed cell death) in skin cancer cells .

Aromadendrene is a naturally occurring sesquiterpene hydrocarbon primarily found in the essential oil of Eucalyptus globulus, where it constitutes a significant portion of the distillation tail, typically ranging from 55% to 70% of the oil composition. The compound was first isolated in 1953, and its structure was elucidated by Birch et al. Through subsequent studies, its absolute configuration was established, and it became recognized as the prototype for a class of compounds known as aromadendranes .

The chemical structure of aromadendrene consists of a bicyclic framework, which contributes to its unique properties and reactivity. This compound is characterized by its aromatic nature, which influences its chemical behavior and biological activity.

- Information on the safety hazards of Aromadendrene is limited.

- As with any unknown substance, researchers should exercise caution when handling it and follow standard laboratory safety protocols.

Aromadendrene undergoes various chemical transformations, particularly involving rearrangement reactions. For instance, under acidic conditions, aromadendrene can isomerize to form ledene and isoledene, which are structurally related compounds. These transformations often involve the formation of carbocations at specific carbon atoms, leading to diverse products such as cubebane and cadinane skeletons .

Key reactions include:

- Isomerization: Aromadendrene can be converted to ledene using catalysts like potassium on alumina at elevated temperatures.

- Epoxidation: The double bond in ledene can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA), leading to various epoxide derivatives.

- Rearrangements: The formation of intermediates like cyclopropylcarbinyl carbocations during these reactions allows for further transformations into guaiane-type compounds .

Aromadendrene exhibits a range of biological activities that make it of interest in pharmacological research. Studies have indicated that it possesses anti-inflammatory, antioxidant, and antibacterial properties. Additionally, certain derivatives of aromadendrene have shown potential insecticidal effects and cytotoxicity against various cancer cell lines .

The biological significance of aromadendrene is underscored by its role in traditional medicine and contemporary therapeutic applications, particularly in formulations aimed at treating inflammation and infections.

Aromadendrene can be synthesized through various methods:

- Natural Extraction: The primary source is the essential oil from Eucalyptus species.

- Chemical Synthesis: Laboratory synthesis often involves starting from simpler terpenoids or through total synthesis strategies that utilize known organic reactions to build the bicyclic framework characteristic of aromadendrene .

- Biotechnological Approaches: Recent advancements include metabolic engineering techniques to enhance the production of aromadendrene-type sesquiterpenes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

Aromadendrene finds applications across several fields:

- Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and cosmetics.

- Pharmaceuticals: Due to its biological activities, it is explored for use in medicinal formulations targeting inflammation and microbial infections.

- Agriculture: Its insecticidal properties suggest potential use as a natural pesticide or repellent.

Research on the interactions of aromadendrene with other compounds has revealed insights into its synergistic effects. For example, studies have shown that when combined with other natural products, aromadendrene can enhance antibacterial activity or modulate inflammatory responses more effectively than when used alone. These interactions are crucial for developing multi-component therapies that leverage the strengths of different phytochemicals .

Aromadendrene shares structural similarities with several other sesquiterpenes. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ledene | Bicyclic | Isomerization product of aromadendrene |

| Isoledene | Bicyclic | Epimeric form with distinct reactivity |

| Guaiazulene | Bicyclic | Contains an additional aromatic ring |

| Cadinene | Bicyclic | Known for its distinctive odor |

| Globulol | Monocyclic | Exhibits significant biological activity |

Aromadendrene is unique due to its specific bicyclic structure and the presence of distinct functional groups that contribute to its reactivity and biological efficacy compared to these similar compounds. Its role as a precursor in synthesizing other sesquiterpenes further highlights its importance in both natural product chemistry and industrial applications .

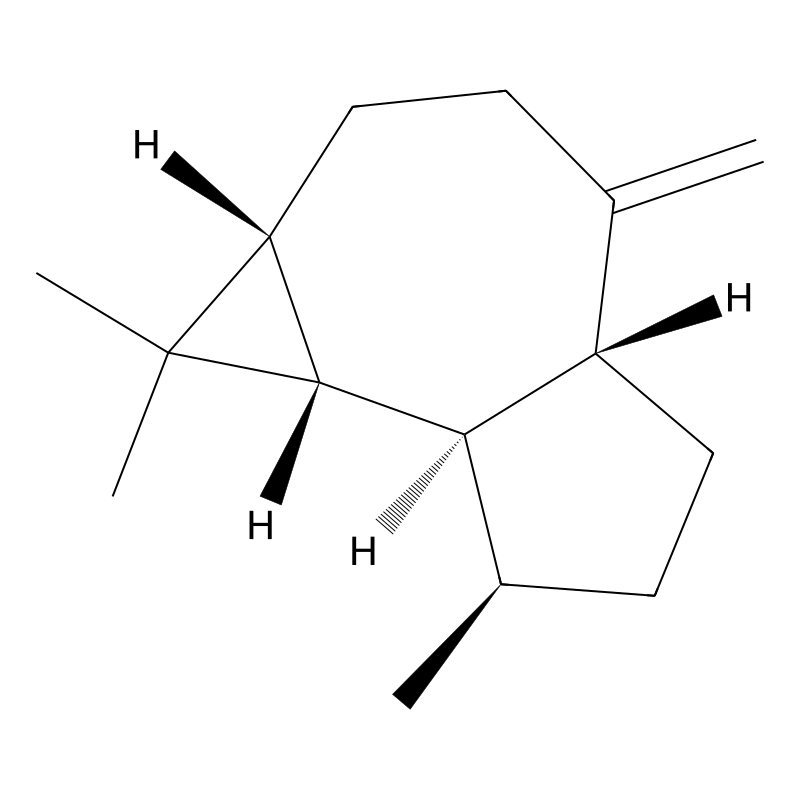

Aromadendrene (C₁₅H₂₄) is a tricyclic sesquiterpenoid characterized by a fused cyclopropane-eudesmane skeleton. Its structure comprises three rings: a five-membered ring (A), a seven-membered ring (B), and a three-membered cyclopropane ring (C). Classified under the aromadendrane family, it belongs to the broader category of sesquiterpenoids—15-carbon compounds derived from farnesyl pyrophosphate (FPP). Unlike monoterpenes, sesquiterpenoids like aromadendrene often exhibit enhanced biological activity due to their structural complexity and functional groups.

Historical Context and Discovery

First isolated in 1907 from Eucalyptus species (formerly classified as Aromadendron), aromadendrene derives its name from this botanical lineage. Early 20th-century studies identified its presence in essential oils, but its structural elucidation required advances in spectroscopic techniques. The compound gained prominence in the 1970s when synthetic chemists began exploring its utility in stereoselective reactions, leading to the total synthesis of (+)-aromadendrene and (-)-alloaromadendrene.

Importance in Natural Product Chemistry

Aromadendrene serves as a biosynthetic precursor to over 140 natural derivatives, including viridiflorol, ledol, and spathulenol. Its occurrence in medicinal plants like Lonicera japonica and Eucalyptus globulus underscores its ecological role in plant defense mechanisms against pathogens. Furthermore, its ability to modulate the entourage effect in cannabis—enhancing THC permeability across the blood-brain barrier—has positioned it as a critical phytochemical in cannabinoid research.

Research Significance in Modern Scientific Applications

Contemporary studies emphasize aromadendrene’s pharmacological potential:

- Antibacterial Activity: Effective against multidrug-resistant strains like MRSA and VRE.

- Anti-Inflammatory Properties: Modulates NF-κB and COX-2 pathways, reducing chronic inflammation.

- Anticancer Potential: Induces apoptosis in skin epidermoid cancer cells via ROS-mediated mitochondrial pathways.

- Synthetic Versatility: Serves as a chiral starting material for fragrances, pheromones, and meroterpenoids.

Molecular Formula (C₁₅H₂₄) and Weight (204.35 g/mol)

Aromadendrene is a sesquiterpene compound with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 grams per mole [1] [2] [4]. This molecular composition is characteristic of sesquiterpenes, which are composed of three isoprene units and contain fifteen carbon atoms [2]. The compound exhibits a monoisotopic mass of 204.187801 atomic mass units, confirming its precise molecular weight determination [1]. The molecular formula indicates the presence of twenty-four hydrogen atoms distributed across the tricyclic framework, with the compound classified as having zero hydrogen bond donors and zero hydrogen bond acceptors [2] [10].

Structural Characteristics and Tricyclic Aromadendrane Skeleton

Aromadendrene possesses a complex tricyclic structure based on the aromadendrane skeleton, which is characterized by a unique cyclopropa[e]azulene framework [1] [4] [5]. The structural backbone consists of a seven-membered ring fused to a five-membered ring, with an additional cyclopropane ring creating the distinctive tricyclic architecture [7]. The International Union of Pure and Applied Chemistry systematic name for (+)-aromadendrene is (1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene [6] [50]. This structure features four methyl substituents: three methyl groups at positions 1, 1, and 7, and one exocyclic methylene group at position 4 [6] [7]. The cyclopropane moiety is a defining characteristic that distinguishes aromadendrane-type sesquiterpenes from other structural classes [7] [36].

Stereochemistry and Isomeric Forms

The aromadendrene family comprises multiple stereoisomeric forms that differ in their spatial arrangement of atoms around stereogenic centers [11] [12] [13]. The compound contains five defined stereocenters, leading to the existence of several distinct isomeric forms [1] [6].

(-)-Aromadendrene Configuration

The (-)-aromadendrene enantiomer exhibits the absolute configuration (1aR,4R,7R,7aS,7bR) and displays negative optical rotation [1] [4]. This stereoisomer is assigned the Chemical Abstracts Service registry number 109119-91-7 [4] [8]. The (-)-form represents one of the naturally occurring enantiomers found in various plant essential oils and demonstrates levorotatory optical activity [4] [11].

(+)-Aromadendrene Configuration

The (+)-aromadendrene enantiomer possesses the absolute configuration (1aR,4aR,7R,7aR,7bS) and exhibits dextrorotatory optical activity with a specific rotation of [α]₂₀/D +12±1° when measured neat [6] [9] [16]. This isomer carries the Chemical Abstracts Service number 489-39-4 [6] [9]. The (+)-enantiomer has been extensively utilized as a chiral starting material for the synthesis of various fragrance compounds and pheromones due to its high enantiomeric purity [11] [12].

Alloaromadendrene Relationship

Alloaromadendrene represents a diastereomeric form of aromadendrene with the absolute configuration (1aR,4aS,7R,7aR,7bS) [49]. This compound, bearing Chemical Abstracts Service number 25246-27-9, differs from aromadendrene in the stereochemistry at the 4a position [49]. Alloaromadendrene exhibits negative optical rotation and is frequently found co-occurring with aromadendrene in natural sources [2] [49]. The diastereomeric relationship between these compounds results in different physical and chromatographic properties while maintaining the same molecular formula [7] [36].

Physical Properties

Boiling Point (261-263°C) and Melting Point (262°C)

Aromadendrene demonstrates a boiling point range of 261-263°C under standard atmospheric pressure conditions [9] [15] [16]. The compound exhibits a melting point of 262°C, indicating its transition from solid to liquid state at this temperature [9] [15]. These thermal properties are consistent with the molecular weight and structural characteristics of sesquiterpene compounds [16] [22].

Density (0.93 g/cm³)

The density of aromadendrene is reported as 0.93 grams per cubic centimeter at standard temperature conditions [15] [19]. Some literature sources report a slightly lower density of 0.912 grams per milliliter at 20°C [9] [16]. This density value indicates that aromadendrene is less dense than water and reflects the hydrocarbon nature of the compound [15] [21].

Refractive Index (n₂₀/D 1.497)

The refractive index of aromadendrene measured at 20°C using the sodium D-line is 1.497 [15] [16] [20]. This optical property is utilized for compound identification and purity assessment in analytical procedures [20] [21]. The refractive index value is consistent with other sesquiterpene compounds and reflects the molecular structure and electron density distribution [23].

Flash Point (106.5°C)

Aromadendrene exhibits a flash point of 106.5°C, representing the lowest temperature at which the compound can form an ignitable mixture with air [15] [19] [21]. Some sources report a slightly lower flash point of 90°C [16] [22]. This property is crucial for handling and storage considerations, classifying the compound as combustible [21] [23].

Table 1: Physical Properties of Aromadendrene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ | [1] [2] [4] |

| Molecular Weight (g/mol) | 204.35 | [1] [2] [4] [15] |

| Boiling Point (°C) | 261-263 | [9] [15] [16] |

| Melting Point (°C) | 262 | [9] [15] |

| Density (g/cm³) | 0.93 | [15] [19] |

| Refractive Index (n₂₀/D) | 1.497 | [15] [16] [20] |

| Flash Point (°C) | 106.5 | [15] [19] [21] |

| Optical Rotation [α]₂₀/D | +12±1° (neat) | [9] [16] |

| Appearance | Colorless to pale yellow oil | [9] |

| Solubility | Soluble in chloroform, slightly soluble in ethyl acetate and methanol | [9] [16] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for aromadendrene through both proton (¹H) and carbon-13 (¹³C) analysis [24] [25]. The ¹H nuclear magnetic resonance spectrum reveals characteristic signals for the cyclopropane protons at approximately δ 0.26 (double doublet, coupling constants 11.4, 9.0 Hz) and δ 0.56 (doublet of doublet of doublets, coupling constants 11.4, 9.0, 5.4 Hz) [36]. The methyl groups appear as distinct signals at δ 0.92 (doublet, coupling constant 6.9 Hz), δ 0.95, and δ 1.01 (singlets) [36]. Two-dimensional nuclear magnetic resonance techniques, including Incredible Natural Abundance Double Quantum Transfer Experiment spectroscopy, have been employed to achieve complete assignment of the ¹³C resonances [24] [25]. The ¹³C nuclear magnetic resonance spectrum displays fifteen carbon signals corresponding to three methyl, four methylene, six methine, and one quaternary carbon environments [36].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of aromadendrene reveals characteristic fragmentation patterns that facilitate compound identification [27] [31]. The molecular ion peak appears at mass-to-charge ratio 205 (M+H)⁺ under positive ion mode conditions [27]. The major fragment ion is observed at mass-to-charge ratio 149, resulting from the loss of a C₄H₈ neutral fragment (56 atomic mass units) from the protonated molecular ion [27] [31]. Additional significant fragment ions include masses at 134 and 176, which are characteristic of the aromadendrane skeleton [31]. The fragmentation behavior follows predictable patterns based on the tricyclic structure, with preferential cleavage occurring at positions that stabilize the resulting carbocation intermediates [27] [31].

Infrared Spectroscopy Data

Infrared spectroscopy of aromadendrene exhibits characteristic absorption bands that reflect the molecular structure and functional groups present [28]. The carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, consistent with alkyl C-H bonds [28] [43]. The absence of significant absorption bands above 3000 cm⁻¹ confirms the lack of aromatic or alkene C-H stretching, distinguishing aromadendrene from unsaturated compounds [43]. The cyclopropane ring contributes distinctive vibrational modes in the fingerprint region below 1500 cm⁻¹ [28]. The compound shows no significant carbonyl or hydroxyl absorption bands, confirming its hydrocarbon nature [28].

Chromatographic Behavior

Kovats' Retention Indices on Non-polar Columns

Gas chromatographic analysis of aromadendrene on non-polar stationary phases yields consistent Kovats retention indices that serve as reliable identification parameters [8] [32] [34]. On DB-5 columns, aromadendrene exhibits retention indices ranging from 1439 to 1445 under various temperature programming conditions [8] [32]. HP-5MS columns provide retention index values between 1437 and 1441, while DB-1 columns show a broader range of 1428 to 1439 [8] [32]. The retention indices demonstrate good reproducibility across different analytical conditions and laboratories, making them valuable for compound identification [33] [34].

Gas Chromatography Identification Parameters

Gas chromatographic identification of aromadendrene relies on multiple parameters including retention time, retention index, and mass spectral matching [32] [35] [38]. The compound typically elutes in the sesquiterpene region of essential oil analyses, with retention times dependent on column dimensions, temperature programming, and carrier gas flow rates [35] [37]. Automated peak identification systems utilize both linear retention index values and mass spectral library matching to achieve reliable compound identification [35] [38]. The retention index database entries for aromadendrene range from 1418 to 1490 depending on the specific column type and analytical conditions employed [32] [38].

Table 2: Kovats Retention Indices of Aromadendrene on Various Gas Chromatography Columns

| Column Type | Retention Index | Temperature Program | Reference |

|---|---|---|---|

| DB-5 | 1439-1445 | Various ramp conditions | [8] [32] |

| HP-5MS | 1437-1441 | Various ramp conditions | [8] [32] |

| DB-1 | 1428-1439 | Isothermal and ramp | [8] [32] |

| CP Sil 8 CB | 1436-1443 | Various ramp conditions | [8] [32] |

| HP-5 | 1441 | Various ramp conditions | [8] [32] |

| DB-5MS | 1436-1437 | Various ramp conditions | [32] |

| RTX-5 | 1441 | Various ramp conditions | [8] [32] |

| Elite-1 | 1441 | Not specified | [8] |

| BPX-5 | 1438 | Not specified | [8] |

Table 3: Stereoisomeric Forms of Aromadendrene

| Isomer | CAS Number | Absolute Configuration | Optical Rotation | Relationship |

|---|---|---|---|---|

| (-)-Aromadendrene | 109119-91-7 | (1aR,4R,7R,7aS,7bR) | Negative | Enantiomer of (+)-form |

| (+)-Aromadendrene | 489-39-4 | (1aR,4aR,7R,7aR,7bS) | +12±1° | Enantiomer of (-)-form |

| Alloaromadendrene | 25246-27-9 | (1aR,4aS,7R,7aR,7bS) | Negative | Diastereomer |

The biosynthesis of aromadendrene requires the fundamental five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate, which are produced through two distinct but interconnected metabolic pathways [1] [2] [3].

Mevalonate Pathway

The mevalonate pathway represents the classical route for isoprenoid biosynthesis and operates primarily in the cytoplasm of eukaryotic cells [4] [3]. This pathway utilizes acetyl-coenzyme A as the sole carbon feedstock and proceeds through a series of well-characterized enzymatic steps [4] [3].

The pathway initiates with the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, catalyzed by acetoacetyl-coenzyme A thiolase [4] [3]. Subsequently, hydroxymethylglutaryl-coenzyme A synthase catalyzes the condensation of acetoacetyl-coenzyme A with another acetyl-coenzyme A molecule to produce hydroxymethylglutaryl-coenzyme A [4] [3]. The rate-limiting step involves hydroxymethylglutaryl-coenzyme A reductase, which reduces hydroxymethylglutaryl-coenzyme A to mevalonate using nicotinamide adenine dinucleotide phosphate as the reducing agent [4] [3] [5].

The conversion of mevalonate to isopentenyl diphosphate occurs through the lower mevalonate pathway, involving sequential phosphorylation steps [4] [3]. Mevalonate kinase catalyzes the phosphorylation of mevalonate to mevalonate-5-phosphate, followed by phosphomevalonate kinase-mediated conversion to mevalonate-5-diphosphate [4] [3]. Finally, mevalonate diphosphate decarboxylase catalyzes the adenosine triphosphate-dependent decarboxylation to yield isopentenyl diphosphate [4] [3].

Methylerythritol Phosphate Pathway

The methylerythritol phosphate pathway represents an alternative biosynthetic route discovered more recently and operates in most bacteria and the plastids of photosynthetic organisms [2] [6] [7] [8] [9]. This pathway is distinguished from the mevalonate pathway by its use of different starting materials and its compartmentalization within plastids [2] [6] [7].

The methylerythritol phosphate pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by deoxyxylulose-5-phosphate synthase [2] [6] [7] [9] [10]. The resulting deoxyxylulose-5-phosphate undergoes reduction and rearrangement by deoxyxylulose-5-phosphate reductoisomerase to form methylerythritol-4-phosphate [2] [6] [7] [9].

A critical intermediate in this pathway is methylerythritol cyclodiphosphate, which serves dual functions as both a biosynthetic precursor and a stress-response signaling molecule [6] [7]. Under oxidative stress conditions, methylerythritol cyclodiphosphate accumulates and functions as an antioxidant and signaling molecule, highlighting the pathway's integration with cellular stress responses [6] [7].

The terminal reactions of the methylerythritol phosphate pathway involve two iron-sulfur cluster enzymes that are sensitive to oxidative stress [6] [7]. The pathway's coupling to photosynthesis allows for the utilization of reducing equivalents from photosystem I and photosystem II during light periods, while ferredoxin-ferredoxin reductase systems provide reducing power in darkness [2].

Role of Farnesyl Diphosphate

Farnesyl diphosphate represents the critical convergence point where the mevalonate and methylerythritol phosphate pathways unite in aromadendrene biosynthesis [1] [5] [11] [12]. This fifteen-carbon prenyl diphosphate serves as the universal precursor for all sesquiterpene biosynthesis, including aromadendrene formation [1] [11] [12].

Farnesyl diphosphate synthase catalyzes the sequential condensation of one dimethylallyl diphosphate molecule with two isopentenyl diphosphate molecules through prenyltransferase activity [5] [13] [14]. The enzyme exhibits broad substrate specificity and can utilize precursors derived from either biosynthetic pathway, enabling metabolic cross-talk between compartments [5] [10].

The subcellular localization of farnesyl diphosphate synthase is critical for aromadendrene biosynthesis. Research demonstrates that this enzyme is predominantly localized in peroxisomes, where it works in conjunction with other mevalonate pathway enzymes [13]. However, farnesyl diphosphate can also be synthesized in plastids through the methylerythritol phosphate pathway, providing flexibility in precursor supply [2] [10].

Sesquiterpene Synthases in Aromadendrene Formation

Sesquiterpene synthases represent the final enzymatic step in aromadendrene biosynthesis, catalyzing the cyclization of farnesyl diphosphate to produce the characteristic tricyclic aromadendrene skeleton [1] [11] [15] [12]. These enzymes contain two critical aspartate-rich motifs that coordinate with magnesium cofactors to facilitate substrate binding and catalysis [12].

The catalytic mechanism initiates with the ionization of farnesyl diphosphate through diphosphate departure, generating a farnesyl carbocation intermediate [11] [15] [12] [16]. This highly reactive intermediate undergoes a series of cyclization reactions and carbocation rearrangements to form the aromadendrene skeleton [11] [12] [16]. The process terminates through deprotonation or nucleophilic capture to yield the final aromadendrene product [12].

Several sesquiterpene synthases have been identified that produce aromadendrene as either a major or minor product. The enzyme from Liquidambar formosana produces α-selinene as the major product but also generates traces of aromadendrene [15]. Additionally, engineered sesquiterpene synthases have been developed for efficient aromadendrene production in heterologous expression systems, particularly for the biosynthesis of related compounds such as viridiflorol [1] [11].

The substrate specificity and product distribution of sesquiterpene synthases depend on the precise architecture of the active site, which controls the conformational changes and cyclization patterns of the farnesyl carbocation intermediate [11] [12] [16]. Mutagenesis studies have revealed that specific amino acid residues are critical for determining product outcomes and maintaining high-fidelity cyclization [11].

Natural Distribution

Aromadendrene exhibits widespread natural occurrence across diverse taxonomic groups, with particularly high concentrations found in essential oils of higher plants, marine organisms, and various microorganisms [1] [17] [18] [19] [20].

Plant Sources

Eucalyptus Species

Eucalyptus species represent the most extensively documented and economically significant source of aromadendrene [1] [21] [22] [23] [24] [25] [26] [27] [17]. The compound was first isolated and characterized from Eucalyptus essential oils, leading to the naming of the entire aromadendrene class of sesquiterpenes [21] [17].

Eucalyptus globulus demonstrates particularly high aromadendrene content, with fruit essential oil containing 31.17% aromadendrene as the major constituent, accompanied by 1,8-cineole (14.55%), globulol (10.69%), and ledene (7.13%) [24] [27] [28]. This high concentration makes Eucalyptus globulus fruit oil one of the richest natural sources of aromadendrene available for commercial extraction [24].

Eucalyptus microtheca exhibits significant variability in aromadendrene content between different plant parts. Leaf essential oils contain 12.773% aromadendrene as a major constituent, while flower essential oils contain 7.444% aromadendrene [22] [25] [26]. This variation demonstrates the importance of plant part selection for aromadendrene extraction and suggests differential biosynthetic activity or storage patterns within the plant [22].

Eucalyptus viminalis shows considerably lower aromadendrene concentrations, with leaf essential oils containing only 0.4% aromadendrene [22] [23] [25]. The major constituents in this species are 1,8-cineole (57.757%), α-pinene (13.379%), and limonene (5.443%), indicating a different chemotype compared to other Eucalyptus species [22] [25].

Vitex negundo

Vitex negundo, commonly known as the chaste tree or five-leaved chaste tree, represents another significant plant source of aromadendrene compounds [29] [30] [31] [32] [33] [34]. This species belongs to the Verbenaceae family and is widely distributed across Asia, particularly in India, where it has extensive traditional medicinal applications [30] [31] [32].

The essential oils of Vitex negundo leaves contain aromadendrene oxide-(1) as a notable constituent [32] [33]. The presence of this oxidized derivative suggests active metabolism of aromadendrene within the plant tissues, potentially related to the species' diverse pharmacological activities [31] [32].

Vitex negundo demonstrates remarkable phytochemical diversity, with various plant parts containing different aromadendrene-related compounds [31] [32]. The leaves are particularly rich in secondary metabolites, including alkaloids, phenols, flavonoids, glycosidic iridoids, tannins, and terpenes, with aromadendrene derivatives contributing to the overall therapeutic potential [31] [32].

Guatteria blepharophylla

Guatteria blepharophylla, a member of the Annonaceae family commonly known as "envieira," represents an important tropical source of aromadendrene-related compounds [35] [36] [37] [38] [39]. This species is native to the Amazon region and demonstrates significant essential oil content with notable sesquiterpene compositions [35] [38].

The essential oil obtained from dried leaves of Guatteria blepharophylla contains caryophyllene oxide as the predominant constituent (48.07% to 55.7%), followed by spathulenol (8.36%) [35] [36] [38]. While aromadendrene itself is present in smaller quantities (0.1%), the high concentration of related sesquiterpenes indicates active aromadendrene-type biosynthetic pathways [35] [37] [38].

Gas chromatography-mass spectrometry analysis of Guatteria blepharophylla essential oils reveals forty-two identified components representing approximately 97.55% of the total oil composition [36]. The sesquiterpene-rich profile demonstrates the species' significant capacity for complex terpenoid biosynthesis [36] [38].

Lavandula Species

Lavandula species, commonly known as lavenders, belong to the Lamiaceae family and represent important aromatic plants with diverse essential oil compositions [40] [41] [42] [43] [44] [45] [46]. While not primary sources of aromadendrene, certain Lavandula species contain this compound as a minor constituent within their complex terpenoid profiles [40] [44].

The genus Lavandula comprises approximately 39 to 51 species distributed from the Canary Islands through the Mediterranean region to India [40] [42] [43] [44] [46]. The three principal species cultivated for commercial essential oil production are Lavandula angustifolia, Lavandula × intermedia, and Lavandula latifolia [44] [46].

Essential oil composition in Lavandula species varies significantly based on genetic factors, environmental conditions, and geographic origin [40] [44]. While aromadendrene is not typically a major constituent, its presence contributes to the overall complexity and therapeutic properties of lavender essential oils [40] [44].

Salvia Species

Salvia species, representing one of the largest genera in the Lamiaceae family with over 900 species, demonstrate diverse essential oil compositions that occasionally include aromadendrene and related compounds [47] [48] [49] [50] [51] [52]. The genus exhibits remarkable chemical diversity across different species and geographic populations [48] [49] [51].

Salvia deserta essential oil derived from flowers contains aromadendrene oxide-(1) at 8.3% concentration, representing a significant constituent within the overall terpenoid profile [52]. This oxidized derivative suggests active aromadendrene metabolism within the plant tissues [52].

The chemical composition of Salvia essential oils varies considerably among species, with some taxa showing high concentrations of monoterpenes while others are dominated by sesquiterpenes [48] [49] [50] [51]. Environmental factors such as water availability and climatic conditions significantly influence the volatile constituent profiles [51].

Microbial Sources

Microbial transformation of aromadendrene and related compounds represents an important aspect of the compound's natural occurrence and biotechnological potential [53] [18]. Several fungal species demonstrate the capability to metabolize aromadendrene derivatives through various enzymatic processes [53].

Beauvaria densa, Beauvaria bassiana, Curvularia lunata, and Rhizopus species have been demonstrated to biotransform (+)-10β,14-dihydroxy-allo-aromadendrane and (−)-allo-aromadendrone through hydroxylation, dehydrogenase, and isomerase activities [53]. These transformations indicate the presence of specialized enzymatic machinery capable of modifying the aromadendrene skeleton [53].

The biotransformation processes typically involve hydroxylation reactions at various positions on the aromadendrene framework, suggesting that these microorganisms possess cytochrome P450 enzymes or other oxidative systems capable of functionalizing the tricyclic structure [53]. Such microbial systems represent potential biocatalytic platforms for producing aromadendrene derivatives with enhanced biological activities [53].

Marine Organism Occurrence

Marine organisms, particularly soft corals, sponges, and other invertebrates, represent significant sources of aromadendrene-type sesquiterpenes [19] [54] [20]. The marine environment has proven to be exceptionally rich in aromadendrene derivatives, often with unique structural modifications not found in terrestrial sources [19] [54].

Red Sea marine invertebrates produce a diverse array of aromadendrane-type sesquiterpenes with notable biological activities [19]. Soft corals and sponges contain aromadendrene derivatives that exhibit cytotoxic, antiviral, and antimicrobial properties [19]. The marine environment appears to favor the production of highly oxidized and structurally complex aromadendrene derivatives [19] [54].

Marine heterobranch molluscs, including various nudibranch species, incorporate aromadendrene-related compounds either through de novo biosynthesis or dietary accumulation from their prey organisms [54]. These compounds serve ecological functions as chemical defenses against predators and contribute to the complex chemical ecology of marine ecosystems [54].

The structural diversity of marine aromadendranes often exceeds that found in terrestrial sources, with many compounds featuring additional functional groups, ring systems, or glycosidic modifications [19] [54]. This diversity reflects the unique selective pressures and biochemical capabilities present in marine environments [19].

Ecological Significance in Producer Organisms

Aromadendrene and related compounds serve multiple ecological functions in their producer organisms, ranging from chemical defense to communication and stress response [55] [56] [20]. The widespread distribution of these compounds across diverse taxonomic groups suggests fundamental ecological importance [17] [55].

In terrestrial plants, aromadendrene contributes to defense mechanisms against herbivores, pathogens, and competing vegetation [24] [28] [55]. The compound's lipophilic nature allows it to disrupt cell membrane integrity in target organisms, while its reactive functional groups can interfere with essential biological processes [24] [28].

The antimicrobial properties of aromadendrene make it particularly valuable for plant defense against bacterial and fungal pathogens [24] [28] [57]. Studies demonstrate significant activity against both antibiotic-susceptible and antibiotic-resistant microorganisms, suggesting multiple modes of action that are difficult for pathogens to overcome [24] [28].

Marine organisms utilize aromadendrene derivatives as chemical deterrents against predation and fouling [19] [54] [20]. The complex structural modifications found in marine aromadendranes often enhance their biological activity and ecological effectiveness [19] [54]. These compounds can serve as feeding deterrents, antifouling agents, or reproductive signals depending on the specific organism and ecological context [54].

The production and accumulation of aromadendrene in specialized storage structures, such as oil glands, resin ducts, or defensive organs, indicates the evolutionary importance of these compounds [55] [56]. The metabolic cost of producing these secondary metabolites is justified by their critical roles in organism survival and reproduction [55].

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard